8-Methyl-6,9-diazaspiro[4.5]decane
Overview
Description
8-Methyl-6,9-diazaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes two rings connected by a single carbon atomThe molecular formula of 8-Methyl-6,9-diazaspiro[4.5]decane is C9H14N2O2, and it has a molecular weight of 182.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6,9-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
8-Methyl-6,9-diazaspiro[4.5]decane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 8-Methyl-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, the compound is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-Methyl-6,9-diazaspiro[4.5]decane include:
- 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets this compound apart from similar compounds is its specific spiro structure and the presence of the methyl group at the 8th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-methyl-6,9-diazaspiro[4.5]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-11-9(7-10-8)4-2-3-5-9/h8,10-11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYOOVDJHYJCFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2(CCCC2)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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